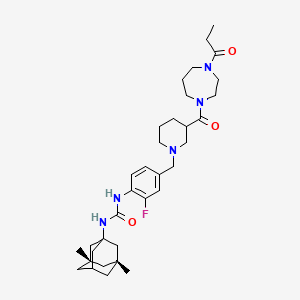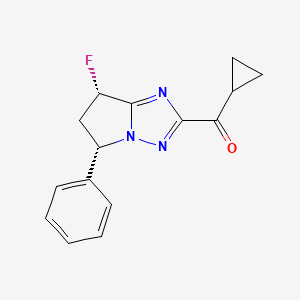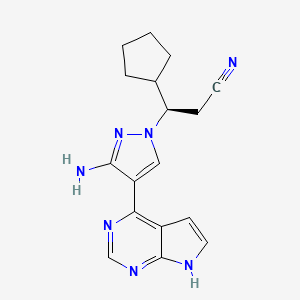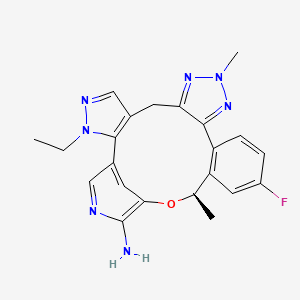
1-((1r,3R,5S,7r)-3,5-Dimethyladamantan-1-yl)-3-(2-fluoro-4-((3-(4-propionyl-1,4-diazepane-1-carbonyl)piperidin-1-yl)methyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound G1, identified by the PubMed ID 36689364, is a synthetic organic compound known for its potent inhibition of the enzyme epoxide hydrolase 2 (also known as soluble epoxide hydrolase). This enzyme plays a crucial role in the metabolism of epoxides to diols, which are less active biologically. Compound G1 has been developed for its anti-inflammatory properties and is being explored as a potential therapeutic agent for inflammation-driven diseases such as arthritis, acute pancreatitis, and sepsis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of compound G1 involves multiple steps, starting from the lead compound. The introduction of a hydrophilic group, homopiperazine, and a hydrophobic fragment, propionyl, onto the structure of the lead compound is crucial. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of compound G1 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification steps such as crystallization, distillation, or chromatography would be essential to obtain the final product in a form suitable for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
Compound G1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxide derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Compound G1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of epoxide hydrolase 2 and its effects on various biochemical pathways.
Biology: Researchers use it to investigate the role of epoxide hydrolase 2 in cellular processes and its potential as a target for therapeutic intervention.
Medicine: Its anti-inflammatory properties make it a candidate for developing treatments for diseases like arthritis, acute pancreatitis, and sepsis.
Industry: Beyond pharmaceuticals, compound G1 could be used in the development of anti-inflammatory agents for various industrial applications
Wirkmechanismus
Compound G1 exerts its effects by inhibiting the enzyme epoxide hydrolase 2. This enzyme is responsible for converting epoxides to diols, which are less biologically active. By inhibiting this enzyme, compound G1 increases the levels of epoxides, which have anti-inflammatory properties. The molecular targets and pathways involved include the modulation of inflammatory signaling pathways, leading to reduced inflammation and tissue damage .
Eigenschaften
Molekularformel |
C34H50FN5O3 |
|---|---|
Molekulargewicht |
595.8 g/mol |
IUPAC-Name |
1-[(3S,5R)-3,5-dimethyl-1-adamantyl]-3-[2-fluoro-4-[[3-(4-propanoyl-1,4-diazepane-1-carbonyl)piperidin-1-yl]methyl]phenyl]urea |
InChI |
InChI=1S/C34H50FN5O3/c1-4-29(41)39-11-6-12-40(14-13-39)30(42)26-7-5-10-38(20-26)19-24-8-9-28(27(35)15-24)36-31(43)37-34-18-25-16-32(2,22-34)21-33(3,17-25)23-34/h8-9,15,25-26H,4-7,10-14,16-23H2,1-3H3,(H2,36,37,43)/t25?,26?,32-,33+,34? |
InChI-Schlüssel |
DMRRTPHESRMGJC-XZSPZLOLSA-N |
Isomerische SMILES |
CCC(=O)N1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)NC(=O)NC45CC6C[C@@](C4)(C[C@](C6)(C5)C)C)F |
Kanonische SMILES |
CCC(=O)N1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)NC(=O)NC45CC6CC(C4)(CC(C6)(C5)C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10856097.png)
![(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate](/img/structure/B10856103.png)
![2-Methyl-6-{[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy}-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B10856106.png)

![2-(3-(1-((4'-Isopropyl-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-3-yl)phenoxy)-2-methyl-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide](/img/structure/B10856117.png)
![3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid](/img/structure/B10856125.png)

![7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one](/img/structure/B10856147.png)

![[(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol](/img/structure/B10856158.png)

![N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B10856192.png)

